molecular formula C23H26N2O4 B2904574 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine CAS No. 1209867-15-1

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine

Cat. No.: B2904574
CAS No.: 1209867-15-1
M. Wt: 394.471
InChI Key: NRFAFZVUPWRRRK-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a 2-phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reductive amination of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then reacted with 2-phenylcyclopropylcarbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the phenylcyclopropyl group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethoxybenzoyl)-4-(2-phenylcyclopropanecarbonyl)piperazine is unique due to its combination of a piperazine ring with both a methoxybenzoyl group and a phenylcyclopropyl group

Properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-20-9-8-17(14-21(20)29-2)22(26)24-10-12-25(13-11-24)23(27)19-15-18(19)16-6-4-3-5-7-16/h3-9,14,18-19H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFAFZVUPWRRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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